3-Nitrobenzamide

Description

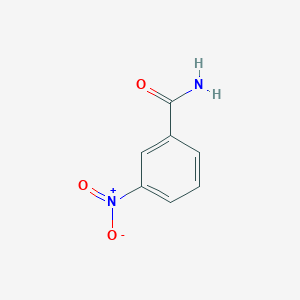

Structure

3D Structure

Properties

IUPAC Name |

3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWAYEPXDGHYGRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025732 | |

| Record name | 3-Nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrobenzamide is a yellow powder. (NTP, 1992) | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

590 to 599 °F at 760 mmHg (NTP, 1992) | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992) | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

645-09-0 | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=645-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000645090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrobenzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37327 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.393 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KMU7X7KT5T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

288.9 °F (NTP, 1992) | |

| Record name | M-NITROBENZAMIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20751 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrobenzamide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrobenzamide is a nitroaromatic compound with significant relevance in organic synthesis and medicinal chemistry. As a derivative of benzamide (B126), it serves as a versatile precursor for the synthesis of various biologically active molecules. Its chemical structure, characterized by an amide group and a meta-positioned nitro group on a benzene (B151609) ring, imparts unique reactivity and properties. Notably, 3-nitrobenzamide is recognized as an inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme family involved in DNA repair and genomic stability. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological significance of 3-Nitrobenzamide, with a focus on its role as a PARP inhibitor. Detailed experimental protocols and data are presented to support further research and development.

Chemical Structure and Identification

3-Nitrobenzamide is an aromatic amide. The molecule consists of a benzene ring substituted with a carboxamide group (-CONH₂) and a nitro group (-NO₂) at the meta-position (position 3). The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties and reactivity of the aromatic ring and the amide functionality.

| Identifier | Value |

| IUPAC Name | 3-nitrobenzamide[1] |

| CAS Number | 645-09-0[1] |

| Molecular Formula | C₇H₆N₂O₃[1] |

| Molecular Weight | 166.13 g/mol [1] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)N[1] |

| InChI Key | KWAYEPXDGHYGRW-UHFFFAOYSA-N[1] |

Physicochemical Properties

3-Nitrobenzamide is typically a yellow crystalline powder.[1] It is stable under normal laboratory conditions. A summary of its key physicochemical properties is provided below.

| Property | Value | Source |

| Appearance | Yellow powder or crystalline solid | [2] |

| Melting Point | 140-143 °C | [3] |

| Boiling Point | 312.55 °C (estimated) | [3] |

| Water Solubility | < 0.1 mg/mL at 18 °C (sparingly soluble) | [1] |

| Solubility in Organic Solvents | Soluble in polar solvents like ethanol (B145695), acetone, and DMSO. | [2] |

| pKa (Predicted) | 14.86 ± 0.50 | [3] |

| LogP (Octanol/Water Partition Coefficient) | 0.694 (Crippen Calculated) | [4] |

Spectral Data

The structural features of 3-Nitrobenzamide can be confirmed using various spectroscopic techniques. The key spectral data are summarized below.

| Spectroscopy | Peak Assignment and Interpretation |

| ¹H NMR | (500MHz, DMSO-d₆): δ 8.69 (t, J=2.0Hz, 1H, Ar-H2), δ 8.39 (br s, 1H, -NH), δ 8.36 (ddd, J=8.0, 2.0, 1.0 Hz, 1H, Ar-H4), δ 8.31 (dt, J=7.5, 1.0 Hz, 1H, Ar-H6), δ 7.77 (t, J=8.0 Hz, 1H, Ar-H5), δ 7.73 (br s, 1H, -NH).[5] |

| ¹³C NMR | (125.4MHz, DMSO-d₆): δ 165.8 (C=O), 147.8 (C-NO₂), 135.7 (C-CONH₂), 133.8 (Ar-CH), 130.1 (Ar-CH), 125.9 (Ar-CH), 122.2 (Ar-CH).[5] |

| Infrared (IR) | N-H stretch (amide): 3435-3551 cm⁻¹; C=O stretch (amide): ~1720 cm⁻¹; N-O stretch (nitro): 1548 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric); Aromatic C-H stretch: ~3082 cm⁻¹.[6] |

| Mass Spectrometry (EI) | Molecular Ion [M]⁺: m/z 166. Key fragments: m/z 150 ([M-O]⁺ or [M-NH₂]⁺), m/z 120 ([M-NO₂]⁺), m/z 104 ([M-NO₂-O]⁺), m/z 92, m/z 76.[2][5] |

Experimental Protocols

Synthesis of 3-Nitrobenzamide via Hydrolysis of m-Nitrobenzonitrile

This protocol describes a common and efficient method for synthesizing 3-Nitrobenzamide from m-nitrobenzonitrile.[5]

Materials:

-

m-Nitrobenzonitrile

-

Cesium hydroxide (B78521) monohydrate (CsOH·H₂O)

-

Ammonia (B1221849) water (aqueous solution of NH₃)

-

Deionized water

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

-

Reaction tube with sealing cap

-

Magnetic stirrer and hot plate

-

Rotary evaporator

Procedure:

-

To a sealable reaction tube, add m-nitrobenzonitrile (2 mmol, 296 mg) and cesium hydroxide monohydrate (0.2 mmol, 33.6 mg, 10 mol%).

-

Add 1.0 mL of ammonia water to the tube.

-

Seal the reaction tube tightly and place it in an oil bath preheated to 100 °C.

-

Stir the reaction mixture vigorously for 1 hour.

-

Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

After the reaction is complete, cool the tube to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing 20 mL of deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification by Recrystallization

Materials:

-

Crude 3-Nitrobenzamide

-

Ethanol

-

Deionized water

-

Erlenmeyer flasks

-

Hot plate

-

Büchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude 3-Nitrobenzamide to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to the flask while heating on a hot plate, just enough to dissolve the solid completely.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes before hot filtration to remove the charcoal.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once crystal formation appears to be complete, place the flask in an ice bath for 15-30 minutes to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Dry the crystals in a desiccator or a vacuum oven at a temperature below the melting point to yield pure 3-Nitrobenzamide.

In Vitro PARP1 Inhibition Assay (Illustrative Protocol)

This protocol provides a general methodology for determining the IC₅₀ of a compound against PARP1 activity.

Materials:

-

Purified recombinant human PARP1 enzyme

-

Histone H1 (as a substrate)

-

Biotinylated NAD⁺

-

Activated DNA (e.g., sonicated calf thymus DNA)

-

3-Nitrobenzamide (or other test inhibitors)

-

Streptavidin-coated microplates

-

HRP-conjugated anti-biotin antibody

-

TMB substrate

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Wash buffer (e.g., PBS with Tween-20)

-

Stop solution (e.g., H₂SO₄)

-

Microplate reader

Procedure:

-

Coat a streptavidin-coated 96-well plate with histone H1 and activated DNA.

-

Prepare serial dilutions of 3-Nitrobenzamide in the assay buffer.

-

Add the PARP1 enzyme to each well, followed by the addition of the test inhibitor dilutions.

-

Initiate the enzymatic reaction by adding biotinylated NAD⁺ to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and wash the plate multiple times with the wash buffer to remove unbound reagents.

-

Add HRP-conjugated anti-biotin antibody to each well and incubate to allow binding to the biotinylated PAR chains on the histone substrate.

-

Wash the plate again to remove the unbound antibody.

-

Add TMB substrate and incubate until a color develops.

-

Stop the color development with the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration relative to the control (no inhibitor) and determine the IC₅₀ value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

Biological Activity and Mechanism of Action

PARP Inhibition and DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most abundant member, acts as a DNA damage sensor. Upon detecting a single-strand break (SSB) in DNA, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, such as histones. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins, like XRCC1 (X-ray repair cross-complementing protein 1), DNA ligase III, and DNA polymerase beta, to the site of damage to effectuate repair.

3-Nitrobenzamide and its derivatives act as competitive inhibitors of PARP1. They bind to the catalytic domain of the enzyme, competing with the substrate NAD⁺. By preventing the synthesis of PAR chains, these inhibitors effectively halt the recruitment of the DNA repair machinery. While normal cells can often bypass this inhibition by using other repair pathways like homologous recombination (HR), cancer cells with deficiencies in these alternative pathways (e.g., those with BRCA1/2 mutations) are highly dependent on PARP1-mediated repair. Inhibition of PARP1 in such cells leads to the accumulation of unrepaired SSBs, which, upon DNA replication, are converted into toxic double-strand breaks, ultimately leading to cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor-based cancer therapy.[7]

Antimicrobial Activity

Derivatives of benzamide have been investigated for their potential antimicrobial properties. While data specifically on 3-Nitrobenzamide is limited, related compounds have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis. Further investigation is required to fully elucidate the antimicrobial potential of 3-Nitrobenzamide.

Synthesis and Purification Workflow

The overall process for obtaining pure 3-Nitrobenzamide involves a chemical synthesis step followed by a robust purification procedure. The choice of starting material dictates the specific synthetic route, but the general workflow remains consistent.

References

- 1. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Benzamide, 3-nitro- (CAS 645-09-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Page loading... [guidechem.com]

- 6. Solved 3-Nitrobenzamide INFRARED SPECTRUM - 3551 cm 3435 cm | Chegg.com [chegg.com]

- 7. PARP inhibition: PARP1 and beyond - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Nitrobenzamide (CAS 645-09-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Nitrobenzamide (CAS 645-09-0), a versatile organic compound with significant applications in organic synthesis and potential therapeutic relevance. This document details its chemical and physical properties, provides established experimental protocols for its synthesis, purification, and analysis, and explores its biological significance, particularly as a PARP inhibitor. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using diagrams.

Chemical and Physical Properties

3-Nitrobenzamide is a yellow, crystalline solid at room temperature.[1][2] It is characterized by the presence of a nitro group at the meta-position of the benzamide (B126) scaffold. This substitution pattern significantly influences its chemical reactivity and physical characteristics.

Identification

| Identifier | Value |

| CAS Number | 645-09-0[3] |

| Molecular Formula | C₇H₆N₂O₃[3] |

| Molecular Weight | 166.13 g/mol [3][4] |

| IUPAC Name | 3-nitrobenzamide[1][3] |

| Synonyms | m-Nitrobenzamide, Benzamide, 3-nitro-[1][3] |

| InChI | InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10)[3][4] |

| InChIKey | KWAYEPXDGHYGRW-UHFFFAOYSA-N[3][4] |

| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C(=O)N[3] |

Physicochemical Data

| Property | Value |

| Melting Point | 140-144 °C[4] |

| Boiling Point | 313 °C[1] |

| Appearance | Yellow powder or crystals[1][2] |

| Solubility | Insoluble in water; soluble in polar organic solvents.[1][2] |

| pKa | 14.86 ± 0.50 (Predicted) |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 3-Nitrobenzamide are crucial for its application in research and development.

Synthesis

Several synthetic routes to 3-Nitrobenzamide have been reported. Below are two common laboratory-scale methods.

This method involves the direct nitration of benzamide using a mixture of concentrated nitric and sulfuric acids.

-

Materials:

-

Benzamide

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Crushed Ice

-

Cold Water

-

pH paper

-

-

Procedure:

-

In a 50 mL Erlenmeyer flask, dissolve 1.0 g of benzamide in 6 mL of concentrated sulfuric acid.

-

Cool the resulting solution in an ice bath.

-

Slowly add 44 drops of cold concentrated nitric acid dropwise over 20 minutes while keeping the flask in the ice bath. Swirl the flask to ensure thorough mixing after every few drops.

-

After the addition is complete, leave the flask in the ice bath for an additional 10 minutes.

-

Pour the viscous reaction mixture into a 50 mL beaker containing 20 g of crushed ice.

-

Stir the mixture rapidly with a glass rod. The solution will become cloudy and thicken as the product precipitates.

-

Return the flask to the ice bath for 5-10 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Hirsch funnel.

-

Wash the collected solid with cold water until the filtrate is neutral to pH paper.

-

Air-dry the solid to obtain crude 3-Nitrobenzamide.

-

Experimental Workflow: Nitration of Benzamide

Caption: Workflow for the synthesis of 3-Nitrobenzamide from benzamide.

This method involves the reaction of 3-nitrobenzoyl chloride with ammonia (B1221849).

-

Materials:

-

3-Nitrobenzoyl chloride

-

Liquid Ammonia

-

Cold Water

-

-

Procedure:

-

In a 250 mL conical flask fitted with a stopper, place liquid ammonia.

-

Add 3-nitrobenzoyl chloride in small portions to the liquid ammonia with continuous shaking. The reaction is exothermic, and the flask will become warm.

-

Cool the flask with cold water as needed to control the reaction temperature.

-

After the addition is complete, continue to shake the reaction mixture for 15-20 minutes.

-

As the reaction proceeds, 3-nitrobenzamide will separate as fine flakes.

-

Filter the product using a Buchner funnel.

-

The crude product can then be purified by recrystallization.

-

Purification

Recrystallization is a common and effective method for purifying crude 3-Nitrobenzamide. An ethanol (B145695)/water solvent system is often suitable.

-

Materials:

-

Crude 3-Nitrobenzamide

-

Ethanol

-

Deionized Water

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and flask

-

-

Procedure:

-

Place the crude 3-Nitrobenzamide in an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

-

To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point has been reached.

-

Allow the solution to cool slowly to room temperature. Crystals of pure 3-Nitrobenzamide will form.

-

To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.

-

Dry the crystals in a vacuum oven or desiccator.

-

Analytical Methods

A reverse-phase HPLC method can be used for the analysis of 3-Nitrobenzamide.

-

Typical Conditions:

-

Column: C18 (e.g., Newcrom R1)[5]

-

Mobile Phase: A mixture of acetonitrile (B52724) (MeCN) and water, often with an acidic modifier like phosphoric acid or formic acid for mass spectrometry compatibility.[5]

-

Detection: UV detection is suitable for this compound.

-

-

FTIR Spectroscopy: The infrared spectrum of 3-Nitrobenzamide shows characteristic peaks for the amide and nitro functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3551, 3435 | N-H stretching (amide) |

| 3082 | Aromatic C-H stretching |

| 1720 | C=O stretching (amide) |

| 1589 | Aromatic C=C stretching |

| 1548 | Asymmetric NO₂ stretching |

| 1350 | Symmetric NO₂ stretching |

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of 3-Nitrobenzamide.

| ¹H NMR (DMSO-d₆) δ (ppm) | Multiplicity | Assignment |

| 8.69 | d | Aromatic H |

| 8.39 | b | Amide H |

| 8.36 | d | Aromatic H |

| 8.31 | d | Aromatic H |

| 7.77 | m | Aromatic H |

| 7.73 | b | Amide H |

| ¹³C NMR (DMSO-d₆) δ (ppm) | Assignment |

| 165.8 | C=O (amide) |

| 147.8 | C-NO₂ |

| 135.7 | Aromatic CH |

| 133.8 | Aromatic C |

| 130.1 | Aromatic CH |

| 125.9 | Aromatic CH |

| 122.2 | Aromatic CH |

Biological Activity and Signaling Pathways

3-Nitrobenzamide and its derivatives have garnered interest for their potential biological activities, including antimicrobial, antiviral, and anticancer properties. A significant area of research is their role as inhibitors of Poly(ADP-ribose) polymerase (PARP).

PARP Inhibition

PARP enzymes, particularly PARP-1, are crucial for DNA repair. In the context of cancer, inhibiting PARP can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. This is particularly effective in cancers with existing DNA repair defects, such as those with BRCA1/2 mutations. 3-Nitrobenzamide is a known PARP inhibitor.

Signaling Pathway: PARP Inhibition by 3-Nitrobenzamide

Caption: PARP-1's role in DNA repair and its inhibition by 3-Nitrobenzamide.

Antiviral and Antimicrobial Potential

Derivatives of nitrobenzamide have been investigated for their ability to inhibit viral replication and microbial growth. For instance, the related compound 3-nitrosobenzamide (B139120) has been shown to inhibit HIV by targeting the p7NC nucleocapsid protein, which is essential for reverse transcription. This suggests that the nitrobenzamide scaffold could be a valuable starting point for the development of novel antiviral agents. Studies have also indicated that certain nitrobenzamide derivatives exhibit antimicrobial activity against various bacterial and fungal strains.

Safety and Handling

3-Nitrobenzamide is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1]

-

Handling: Use in a well-ventilated area. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

First Aid:

-

Inhalation: Move the person into fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion: Rinse mouth with water. Do not induce vomiting.

-

Conclusion

3-Nitrobenzamide (CAS 645-09-0) is a well-characterized compound with established synthetic and analytical protocols. Its primary utility lies in its role as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Furthermore, its demonstrated biological activity as a PARP inhibitor highlights its potential as a scaffold for the development of novel therapeutic agents. This guide provides a foundational resource for researchers and professionals working with this compound, summarizing key technical data and experimental procedures to facilitate its effective and safe use in a laboratory setting.

References

Physical and chemical properties of m-nitrobenzamide

An In-depth Technical Guide to the Physical and Chemical Properties of m-Nitrobenzamide

For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of a compound is fundamental. m-Nitrobenzamide (3-nitrobenzamide) is an organic compound that serves as a valuable intermediate in various chemical syntheses, including the development of pharmaceutical agents.[1] This guide provides a detailed overview of its core physical and chemical characteristics, experimental protocols for its synthesis and modification, and logical workflows presented through diagrams.

Core Properties of m-Nitrobenzamide

m-Nitrobenzamide is a yellow crystalline powder.[2][3][4] Its chemical structure consists of a benzene (B151609) ring substituted with an amide group and a nitro group at the meta position.[4] This arrangement of functional groups dictates its reactivity and physical properties.[4]

Physical and Chemical Data

The quantitative physical and chemical properties of m-nitrobenzamide are summarized below for easy reference.

Table 1: Physical Properties of m-Nitrobenzamide

| Property | Value | Source(s) |

| Molecular Weight | 166.13 g/mol | [2][5] |

| Melting Point | 140-143 °C (284-291.2 °F) | [2][3] |

| Boiling Point | 310-315 °C (590-599 °F) at 760 mmHg | [5][6][7] |

| Appearance | Yellow crystalline powder or crystals | [2][3][5] |

| Solubility | Less than 0.1 mg/mL in water at 18°C (64°F) | [5][7] |

| Density | ~1.5 g/cm³ | [8] |

| pKa | 14.86 ± 0.50 (Predicted) | [2] |

Table 2: Identification and Structural Data

| Identifier | Value | Source(s) |

| CAS Number | 645-09-0 | [6][9][10] |

| Molecular Formula | C₇H₆N₂O₃ | [2][6][9] |

| InChI | InChI=1S/C7H6N2O3/c8-7(10)5-2-1-3-6(4-5)9(11)12/h1-4H,(H2,8,10) | [2][9] |

| InChIKey | KWAYEPXDGHYGRW-UHFFFAOYSA-N | [2][6][9] |

| Canonical SMILES | C1=CC(=CC=C1C(=O)N)--INVALID-LINK--[O-] | [8] |

Chemical Reactivity and Stability

Key reactivity characteristics include:

-

Weak Basicity : Like other amides, it is a very weak base, weaker than water.[5][7]

-

Acidity : The imide form can react as an acid with strong bases to form salts.[5][7]

-

Dehydration : Mixing with dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) will generate the corresponding nitrile.[5][7]

-

Reduction : The nitro group is susceptible to reduction, a key reaction for forming amino-derivatives which are often useful in further synthesis. Common reducing agents include metals in acidic media (e.g., Sn/HCl) or catalytic hydrogenation.[11][12]

-

Hydrolysis : The amide group can be hydrolyzed under acidic or basic conditions, though specific kinetic data for the meta-isomer is not detailed in the provided results.

Experimental Protocols

Detailed methodologies for the synthesis and reduction of m-nitrobenzamide are crucial for its practical application in a laboratory setting.

Synthesis of m-Nitrobenzamide from m-Nitrobenzonitrile

This protocol details the hydrolysis of a nitrile to an amide.

Experimental Procedure:

-

In a reaction tube, add 0.0336 g (10 mol%) of Cesium Hydroxide Monohydrate (CsOH·H₂O) and 2 mmol of m-nitrobenzonitrile.

-

Add 1.0 mL of ammonia (B1221849) water to the tube to serve as the solvent.

-

Seal the reaction tube securely.

-

Heat the reaction mixture to 100°C for 1 hour.

-

Monitor the reaction conversion rate using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (conversion >99%), purify the product by column chromatography to yield m-nitrobenzamide.[13]

Reduction of m-Nitrobenzamide to m-Aminobenzamide

This protocol describes a general method for the reduction of an aromatic nitro group to a primary amine using iron powder.

Experimental Procedure:

-

Suspend the nitroaromatic compound (m-nitrobenzamide) in a suitable solvent such as water, ethanol, or a mixture thereof, in a round-bottom flask.

-

Add iron powder to the suspension.

-

Add a catalyst such as ammonium (B1175870) chloride or acetic acid.

-

Heat the reaction mixture to reflux with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

After completion, cool the mixture to room temperature and dilute it with water.

-

Filter the mixture through a pad of Celite® to remove the iron salts.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude amine product.

-

Purify the resulting m-aminobenzamide if necessary.[12]

Visualized Workflows and Pathways

To better illustrate the logical flow of experimental and chemical processes involving m-nitrobenzamide, the following diagrams are provided in DOT language.

Caption: A generalized workflow for the synthesis of m-nitrobenzamide.

Caption: The direct reduction pathway of an aromatic nitro group to an amine.[14]

Caption: Logical workflow for the reduction of m-nitrobenzamide.

References

- 1. CAS 645-09-0: 3-Nitrobenzamida | CymitQuimica [cymitquimica.com]

- 2. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. m-nitrobenzamide [stenutz.eu]

- 7. M-NITROBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. Benzamide, 3-nitro- [webbook.nist.gov]

- 10. 3-NITROBENZAMIDE | CAS 645-09-0 [matrix-fine-chemicals.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. benchchem.com [benchchem.com]

- 13. Page loading... [wap.guidechem.com]

- 14. air.unimi.it [air.unimi.it]

3-Nitrobenzamide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 3-Nitrobenzamide, a key chemical intermediate in various synthetic and pharmaceutical applications. The following sections detail its molecular characteristics, established experimental protocols, and relevant chemical transformations.

Core Molecular Data

The foundational quantitative data for 3-Nitrobenzamide is summarized below, providing a clear reference for experimental and theoretical applications.

| Property | Value | Citations |

| Molecular Formula | C₇H₆N₂O₃ | [1][2][3][4] |

| Molecular Weight | 166.13 g/mol | [1][2][3][4] |

| CAS Number | 645-09-0 | [1][2] |

| Melting Point | 140-143 °C |

Synthesis of 3-Nitrobenzamide

The synthesis of 3-Nitrobenzamide is a cornerstone reaction in organic chemistry, illustrating the process of electrophilic aromatic substitution followed by functional group conversion. A generalized workflow for this synthesis is presented below.

Caption: Generalized synthetic pathway for 3-Nitrobenzamide.

Experimental Protocol: Nitration of Benzoyl Chloride

A detailed methodology for the nitration of benzoyl chloride to form 3-nitrobenzoyl chloride, a key intermediate, is as follows:

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice-salt bath, cautiously add concentrated sulfuric acid to concentrated nitric acid in a dropwise manner while maintaining a low temperature.

-

Reaction: Slowly add benzoyl chloride to the chilled nitrating mixture. The temperature should be carefully controlled and kept below 10°C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at a controlled temperature. The progress of the reaction can be monitored using techniques such as Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice. The solid precipitate, 3-nitrobenzoyl chloride, is then collected by vacuum filtration and washed with cold water.

Experimental Protocol: Amidation of 3-Nitrobenzoyl Chloride

The subsequent conversion of 3-nitrobenzoyl chloride to 3-Nitrobenzamide is achieved through the following procedure:

-

Reaction Setup: Dissolve the synthesized 3-nitrobenzoyl chloride in a suitable organic solvent, such as acetone, in a reaction flask.

-

Ammonia Addition: Cool the flask in an ice bath and add concentrated aqueous ammonia dropwise with vigorous stirring. The formation of a precipitate indicates the product.

-

Product Isolation: After the addition of ammonia is complete, continue stirring for a designated period to ensure complete reaction.

-

Purification: The resulting solid, 3-Nitrobenzamide, is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol (B145695) or water to yield a product of high purity.

References

Spectroscopic Data for 3-Nitrobenzamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Nitrobenzamide, a compound of interest in various research and development sectors. The following sections present detailed Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) data, complete with experimental protocols and data interpretation, to support researchers in their analytical and developmental workflows.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical analytical technique for identifying functional groups within a molecule. The infrared spectrum of 3-Nitrobenzamide reveals characteristic absorption bands corresponding to its amide and nitro functional groups, as well as the aromatic ring structure.

FTIR Data Summary

The prominent peaks observed in the FTIR spectrum of 3-Nitrobenzamide are summarized in the table below. These assignments are based on established vibrational frequencies for similar organic compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3551, 3435 | N-H Asymmetric & Symmetric Stretching | Primary Amide (-CONH₂) |

| 3082 | C-H Stretching | Aromatic Ring |

| 1720 | C=O Stretching (Amide I) | Amide (-CONH₂) |

| 1589 | N-H Bending (Amide II) | Amide (-CONH₂) |

| 1548 | N=O Asymmetric Stretching | Nitro (-NO₂) |

Experimental Protocol for FTIR Analysis

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like 3-Nitrobenzamide using the Attenuated Total Reflectance (ATR) technique.

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR accessory are properly calibrated and the crystal surface is clean. A background spectrum of the empty ATR crystal should be collected.

-

Sample Preparation: Place a small amount of finely powdered 3-Nitrobenzamide directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal. Initiate the scan to collect the infrared spectrum.

-

Data Processing: The obtained spectrum should be baseline corrected and the peaks of interest should be identified and their wavenumbers recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H (proton) and ¹³C (carbon-13) NMR are indispensable for the structural elucidation of organic compounds.

¹H NMR Data Summary

The ¹H NMR spectrum of 3-Nitrobenzamide, typically recorded in a deuterated solvent such as DMSO-d₆, shows distinct signals for the aromatic protons and the amide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and coupling constants (J) are given in Hertz (Hz).

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.70 | s | - | H-2 |

| ~8.50 | d | 8.4 | H-6 |

| ~8.27 | d | 7.8 | H-4 |

| ~7.78 | t | 7.8 | H-5 |

| ~7.60, ~8.10 | br s | - | -NH₂ |

Note: The chemical shifts for the amide protons (-NH₂) can be broad (br s) and their positions can vary depending on the solvent and concentration.

¹³C NMR Data Summary

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Amide) |

| ~150 | C-NO₂ |

| ~141 | C-1 |

| ~130 | Aromatic CH |

| ~124 | Aromatic CH |

Experimental Protocol for NMR Analysis

The following is a general procedure for acquiring ¹H and ¹³C NMR spectra of 3-Nitrobenzamide.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Nitrobenzamide in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected, baseline-corrected, and the chemical shifts referenced to TMS.

Spectroscopic Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a chemical compound like 3-Nitrobenzamide.

Caption: Workflow for Spectroscopic Analysis.

This guide provides foundational spectroscopic data and methodologies for the analysis of 3-Nitrobenzamide. Researchers are encouraged to adapt these protocols to their specific instrumentation and experimental requirements.

References

Potential Biological Activities of Nitrobenzamide Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrobenzamide derivatives represent a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The presence of an electron-withdrawing nitro group on the benzamide (B126) scaffold critically influences the physicochemical properties and pharmacological actions of these molecules. This technical guide provides a comprehensive overview of the core biological activities of nitrobenzamide compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. This document summarizes quantitative data, provides detailed experimental protocols for key assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development.

Core Biological Activities

Nitrobenzamide derivatives have demonstrated therapeutic potential across several key areas, primarily by interacting with specific molecular targets crucial for disease pathogenesis. The main therapeutic applications include oncology, infectious diseases, and inflammation.

Anticancer Activity

A significant body of research has focused on the anticancer properties of nitrobenzamide derivatives. These compounds exert their effects through various mechanisms, including the inhibition of DNA repair enzymes and acting as hypoxia-activated prodrugs.

Certain nitrobenzamide derivatives have been identified as inhibitors of Poly (ADP-ribose) polymerase (PARP), particularly PARP-1. PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, inhibiting PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality.[1]

Figure 1: Mechanism of PARP inhibition by nitrobenzamide derivatives.

The nitroaromatic structure of many nitrobenzamide compounds allows them to function as hypoxia-activated prodrugs. Solid tumors often contain regions of low oxygen (hypoxia), which are resistant to conventional therapies. In these hypoxic environments, the nitro group can be selectively reduced by endogenous nitroreductase enzymes to form cytotoxic radical anions. These reactive species can induce DNA damage and other cytotoxic effects, leading to targeted killing of cancer cells in the hypoxic tumor microenvironment.

Figure 2: Mechanism of hypoxia-activated nitrobenzamide prodrugs.

The following table summarizes the in vitro anticancer activity of selected nitrobenzamide derivatives against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.

| Compound | Cancer Cell Line | Assay | IC50 / GI50 (µM) | Reference |

| 3-Nitro-4-phenylmethoxybenzamide | HCT-116 (Colon) | SRB | 1.904 - 2.111 | [2] |

| 3-Nitro-4-phenylmethoxybenzamide | MDA-MB-435 (Melanoma) | SRB | 1.904 - 2.111 | [2] |

| 3-Nitro-4-phenylmethoxybenzamide | HL-60 (Leukemia) | SRB | 1.904 - 2.111 | [2] |

| 4-Iodo-3-nitrobenzamide | - | - | - | [3] |

| N-Alkyl-3,5-dinitrobenzamides | Human Macrophages | - | LC50: >32 µg/mL | [4] |

| N-Alkyl-3-nitro-5-trifluoromethylbenzamides | Human Macrophages | - | LC50: >32 µg/mL | [4] |

| Benzamide Derivative 5 | A549 (Lung Carcinoma) | - | 10.67 ± 1.53 | [4] |

| Benzamide Derivative 5 | C6 (Glioma) | - | 4.33 ± 1.04 | [4] |

| Benzamide Derivative 2 | A549 (Lung Carcinoma) | - | 24.0 ± 3.46 | [4] |

| Benzamide Derivative 2 | C6 (Glioma) | - | 23.33 ± 2.08 | [4] |

Antimicrobial Activity

Nitrobenzamide derivatives have also been investigated for their antimicrobial properties against a range of pathogenic bacteria and fungi. The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell wall synthesis.

The antimicrobial efficacy of nitrobenzamide derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-Alkyl-3,5-dinitrobenzamides | Mycobacterium tuberculosis H37Rv | 0.016 | [5] |

| N-Alkyl-3-nitro-5-trifluoromethylbenzamides | Mycobacterium tuberculosis H37Rv | 0.016 | [5] |

| 4-Nitrobenzamide Schiff bases (3a, 3a1) | Various bacteria | - | [6] |

| N-(4-chlorophenyl)benzamide (6d) | E. coli | 3.12 | [7] |

| N-(4-chlorophenyl)benzamide (6d) | B. subtilis | 6.25 | [7] |

| N-(phenylcarbamoyl)benzamide | - | - | [4] |

Anti-inflammatory Activity

Several nitrobenzamide derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). These enzymes are responsible for the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.

The anti-inflammatory activity of nitrobenzamide derivatives is assessed by their ability to inhibit inflammatory enzymes, with the results expressed as IC50 values.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Nitrobenzamide derivative 5 | iNOS | 3.7 | [8] |

| Nitrobenzamide derivative 6 | iNOS | 5.3 | [8] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 | 0.74 | [9] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | COX-2 | 0.69 | [9] |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | COX-2 | 0.18 | [9] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Anticancer Activity Assays

Figure 3: General workflow for in vitro anticancer activity assays.

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the nitrobenzamide compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Cell Fixation: Gently add cold trichloroacetic acid (TCA) to a final concentration of 10% and incubate at 4°C for 1 hour to fix the cells.

-

Staining: Wash the plates with water and stain with 0.4% (w/v) SRB solution for 30 minutes at room temperature.

-

Washing: Remove the unbound dye by washing with 1% (v/v) acetic acid.

-

Solubilization: Solubilize the protein-bound dye with 10 mM Tris base solution.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Plating: Seed cells in a 96-well plate as described for the SRB assay.

-

Compound Treatment: Treat cells with various concentrations of the nitrobenzamide compound for the desired duration.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

Data Analysis: Determine the percentage of cell viability relative to the control and calculate the IC50 value.

Antimicrobial Susceptibility Testing

Figure 4: General workflow for antimicrobial susceptibility testing.

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

-

Compound Preparation: Prepare serial twofold dilutions of the nitrobenzamide compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

This method involves the incorporation of the antimicrobial agent into an agar (B569324) medium.

-

Plate Preparation: Prepare a series of agar plates containing serial twofold dilutions of the nitrobenzamide compound.

-

Inoculum Preparation: Prepare a standardized microbial inoculum.

-

Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions.

-

MIC Determination: The MIC is the lowest concentration of the compound that prevents the development of visible growth on the agar surface.

Anti-inflammatory Activity Assays

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

-

Reaction Mixture: Prepare a reaction mixture containing the enzyme, a heme cofactor, and the nitrobenzamide compound at various concentrations in a suitable buffer.

-

Initiation of Reaction: Initiate the reaction by adding arachidonic acid (the substrate).

-

Measurement of Prostaglandin (B15479496) Production: Measure the production of prostaglandin E2 (PGE2) using an enzyme-linked immunosorbent assay (ELISA) or other suitable methods.

-

Data Analysis: Calculate the percentage of COX inhibition and determine the IC50 value.

This assay determines the inhibitory effect of a compound on the activity of lipoxygenase.

-

Enzyme and Substrate: Use purified lipoxygenase (e.g., from soybean) and linoleic acid as the substrate.

-

Assay Procedure: Incubate the enzyme with the nitrobenzamide compound at various concentrations.

-

Reaction Initiation: Start the reaction by adding the substrate.

-

Detection: Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at 234 nm.

-

Data Analysis: Calculate the percentage of LOX inhibition and determine the IC50 value.

Conclusion

Nitrobenzamide compounds constitute a promising class of molecules with a diverse range of biological activities. Their potential as anticancer, antimicrobial, and anti-inflammatory agents is well-documented, with several derivatives showing potent activity in preclinical studies. The mechanisms of action, including PARP inhibition and hypoxia-activated cytotoxicity, offer exciting avenues for the development of targeted therapies. The experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the continued exploration and development of nitrobenzamide-based therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

- 1. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpbs.com [ijpbs.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

3-Nitrobenzamide: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrobenzamide is an organic compound featuring a benzene (B151609) ring substituted with a nitro group (-NO2) and an amide group (-CONH2) at the meta position.[1] Its molecular formula is C7H6N2O3.[1] This arrangement of functional groups imparts a unique reactivity profile, making it a valuable and versatile precursor in organic synthesis. The strongly electron-withdrawing nature of the nitro group significantly influences the electronic distribution of the aromatic ring, while the amide group provides a site for further functionalization and participates in hydrogen bonding.[2][3] These characteristics make 3-nitrobenzamide a key starting material for the synthesis of a wide range of molecules, most notably as a precursor to 3-aminobenzamide (B1265367), a foundational scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors used in cancer therapy.[4][5]

This technical guide provides a comprehensive overview of the chemical properties, key synthetic transformations, and applications of 3-nitrobenzamide as a precursor, with a focus on detailed experimental protocols and data presentation for the research and drug development professional.

Physicochemical Properties of 3-Nitrobenzamide

A summary of the key physical and chemical properties of 3-nitrobenzamide is presented below. This data is essential for its handling, storage, and use in synthetic applications.

| Property | Value | References |

| IUPAC Name | 3-nitrobenzamide | [6][7] |

| Synonyms | m-Nitrobenzamide | [1][6] |

| CAS Number | 645-09-0 | [6] |

| Molecular Formula | C7H6N2O3 | [1][6] |

| Molecular Weight | 166.13 g/mol | [7] |

| Appearance | Yellow or off-white powder/crystal | [1][7][8] |

| Melting Point | 140-143 °C | [8] |

| Solubility | Limited solubility in water. Soluble in polar organic solvents like ethanol (B145695) and acetone. | [7][8][9] |

| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | [8] |

Core Reactivity and Synthetic Transformations

The synthetic utility of 3-nitrobenzamide stems from the reactivity of its three key components: the nitro group, the amide group, and the aromatic ring.

Caption: Core structure and reactivity of 3-nitrobenzamide.

1. Reduction of the Nitro Group: Synthesis of 3-Aminobenzamide

The most significant transformation of 3-nitrobenzamide is the reduction of its nitro group to form 3-aminobenzamide.[4] This product is a critical intermediate for the synthesis of PARP inhibitors.[4] Catalytic hydrogenation is a common and efficient method for this conversion.

Caption: Workflow for the synthesis of 3-aminobenzamide.

Experimental Protocol: Catalytic Hydrogenation of 3-Nitrobenzamide

-

Materials: 3-nitrobenzamide, Palladium on carbon (5% or 10% Pd/C), Ethanol (or other suitable solvent), Hydrogen source (Hydrogen gas cylinder or hydrazine (B178648) hydrate).

-

Procedure:

-

In a high-pressure reaction vessel (autoclave), dissolve 3-nitrobenzamide in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 5% Palladium on carbon (typically 1-5 mol% relative to the substrate).

-

Seal the vessel and purge the system several times with nitrogen gas to remove air, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 0.5 MPa) and stir the mixture vigorously at room temperature.[10]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield 3-aminobenzamide, which can be further purified by recrystallization if necessary.

-

2. N-Substitution of the Amide Group

3-Nitrobenzamide can be converted to its corresponding N-substituted derivatives. A standard approach involves the initial conversion of 3-nitrobenzoic acid to 3-nitrobenzoyl chloride, which then reacts with a primary or secondary amine to form the desired N-substituted 3-nitrobenzamide.[2][3]

Caption: Synthesis of N-substituted 3-nitrobenzamides.

Experimental Protocol: Synthesis of N-benzyl-3-nitrobenzamide

-

Materials: 3-nitrobenzoyl chloride, benzylamine (B48309), an inert solvent (e.g., dichloromethane), and a base (e.g., triethylamine (B128534) or pyridine).[3]

-

Procedure:

-

Dissolve benzylamine in dichloromethane (B109758) in a round-bottom flask and cool the solution in an ice bath.[3]

-

Add triethylamine (a slight excess, e.g., 1.1 equivalents) to the solution to act as an acid scavenger.[3]

-

In a separate flask, dissolve 3-nitrobenzoyl chloride in dichloromethane.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with continuous stirring.[3]

-

Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Wash the reaction mixture with water, followed by a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[3]

-

Purify the N-benzyl-3-nitrobenzamide by recrystallization or column chromatography.[3]

-

3. Ring Functionalization

The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the meta-positions (positions 5 relative to the amide). However, the ring is activated towards nucleophilic aromatic substitution, particularly if a leaving group is present at an ortho or para position relative to the nitro group. Synthesis of derivatives often involves starting with an already substituted 3-nitrobenzoic acid.[2] For example, 4-chloro-3-nitrobenzamide (B92726) can be synthesized and the chloro group can be subsequently displaced by a nucleophile.

Application in the Synthesis of PARP Inhibitors

A primary application of 3-nitrobenzamide is its role as a precursor to 3-aminobenzamide, a well-known inhibitor of poly(ADP-ribose) polymerase (PARP).[4] PARP enzymes are crucial for DNA repair.[4][11] In cancer cells with existing DNA repair defects (like BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death, a concept known as synthetic lethality.[11][12] The benzamide (B126) moiety of 3-aminobenzamide mimics the nicotinamide (B372718) portion of NAD+, the natural substrate for PARP, thus competitively inhibiting the enzyme.[4]

Caption: Simplified PARP inhibition signaling pathway.

The development of more potent and selective PARP inhibitors often involves modifying the 3-aminobenzamide scaffold. For instance, a common strategy is to use the amine group of 3-aminobenzamide as a handle for further reactions, such as Suzuki-Miyaura cross-coupling, to introduce biaryl moieties that enhance binding to the PARP enzyme.[5]

Synthetic Data for PARP Inhibitor Precursors

| Precursor | Reaction | Reagents | Yield | Reference |

| 3-Nitrobenzaldehyde | Conversion to 3-Nitrobenzamide | Hydroxylamine hydrochloride, Cs2CO3, Pd(OAc)2 | 57% | [13] |

| m-Nitrobenzonitrile | Hydrolysis to 3-Nitrobenzamide | CsOH·H2O, Ammonia water | 75% | [13] |

| 4-chloro-3-nitrobenzoic acid | Conversion to N-methyl-4-(methylamino)-3-nitrobenzamide | Methylamine, SOCl2 | up to 99.5% | [14] |

| p-nitrobenzoic acid | Conversion to p-aminobenzamide (via p-nitrobenzamide) | Thionyl chloride, Ammonia, Iron powder/acetic acid | 83.4% | [15] |

3-Nitrobenzamide is a cornerstone precursor in organic synthesis, distinguished by the versatile reactivity of its nitro and amide functional groups. Its pivotal role in the synthesis of 3-aminobenzamide solidifies its importance in medicinal chemistry, particularly in the development of life-saving PARP inhibitors for cancer treatment. The synthetic routes and protocols detailed in this guide highlight its utility and provide a practical framework for its application in research and development. The continued exploration of 3-nitrobenzamide and its derivatives promises to yield novel molecules with significant therapeutic potential.

References

- 1. CAS 645-09-0: 3-Nitrobenzamida | CymitQuimica [cymitquimica.com]

- 2. 3-Nitrobenzamide|Research Chemical|CAS 645-09-0 [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 3-Aminobenzamide - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. 3-NITROBENZAMIDE | CAS 645-09-0 [matrix-fine-chemicals.com]

- 7. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. CN106946726A - A kind of method for synthesizing Para Amino Benzamide - Google Patents [patents.google.com]

- 11. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Page loading... [guidechem.com]

- 14. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

- 15. CN104193646B - Preparation method of p-aminobenzamide - Google Patents [patents.google.com]

Electron-withdrawing effects of the nitro group in 3-Nitrobenzamide

An In-depth Technical Guide on the Electron-Withdrawing Effects of the Nitro Group in 3-Nitrobenzamide

Introduction

3-Nitrobenzamide is an organic compound featuring a benzene (B151609) ring substituted with both a nitro group (-NO₂) and an amide group (-CONH₂).[1][2] The nitro group, positioned meta to the amide functionality, is a powerful electron-withdrawing group, a characteristic that profoundly influences the molecule's electronic distribution, chemical reactivity, and spectroscopic properties.[3][4] This technical guide provides a comprehensive analysis of these electron-withdrawing effects, detailing the underlying mechanisms, quantitative measures, and impact on chemical behavior. It is intended for researchers, scientists, and drug development professionals who utilize nitroaromatic compounds in synthesis and medicinal chemistry.[3][5][6]

Mechanisms of Electron Withdrawal

The potent electron-withdrawing nature of the nitro group in 3-Nitrobenzamide stems from a combination of two primary electronic effects: the inductive effect and the resonance effect.[4][7]

2.1 Inductive Effect (–I)

The high electronegativity of the nitrogen and oxygen atoms in the nitro group creates a strong dipole, pulling electron density away from the attached carbon atom of the benzene ring through the sigma (σ) bond framework.[7] This inductive pull is transmitted throughout the ring, leading to a general decrease in electron density across the aromatic system.

Caption: Inductive electron withdrawal by the nitro group in 3-Nitrobenzamide.

2.2 Resonance Effect (–R)

While the resonance effect of a nitro group is most pronounced when it is in the ortho or para position, it still exerts a significant deactivating influence from the meta position.[4] The nitro group can withdraw electron density from the aromatic π-system, as depicted in the resonance structures. This delocalization further reduces the electron density of the ring, particularly at the ortho and para positions relative to the nitro group itself.

Caption: Resonance delocalization showing electron withdrawal by the nitro group.

Quantitative Analysis of Electron-Withdrawing Effects

The electronic influence of the meta-nitro group can be quantified through its impact on acidity and by analyzing spectroscopic data.

3.1 Acidity of Related Compounds

A direct method to quantify the electron-withdrawing power of the nitro group is to compare the acidity (pKa) of 3-nitrobenzoic acid with that of unsubstituted benzoic acid. The nitro group stabilizes the conjugate base (benzoate) through induction and resonance, thereby increasing the acidity (lowering the pKa).[7] A similar, though less pronounced, effect is expected on the N-H protons of the amide group in 3-Nitrobenzamide.

| Compound | Functional Group | pKa | Reference |

| Benzoic Acid | Carboxylic Acid | ~4.20 | [7] |

| 3-Nitrobenzoic Acid | Carboxylic Acid | ~3.47 | [7] |

| 3-Nitrobenzamide | Amide (N-H) | 14.86 (Predicted) | [2] |

3.2 Spectroscopic Evidence

Spectroscopic techniques provide direct evidence of the electron-poor nature of the aromatic ring in 3-Nitrobenzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H NMR spectrum, the electron-withdrawing effects of both the nitro and amide groups cause the aromatic protons to be deshielded, resulting in their resonance at a lower field (higher ppm values) compared to benzene (δ ~7.34 ppm).[7][8] The ¹³C NMR spectrum similarly shows downfield shifts for the aromatic carbons.[8]

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment | Reference |

| ¹H NMR | 8.78 - 8.72 | m, Ar-H | [8] |

| (in Methanol-d4) | 8.41 | m, Ar-H | [8] |

| 8.30 - 8.25 | m, Ar-H | [8] | |

| 7.74 | t, Ar-H | [8] | |

| ¹³C NMR | 165.8 | C=O | [8] |

| (in d6-DMSO) | 147.8 | C-NO₂ | [8] |

| 135.7 | Ar-C | [8] | |

| 133.8 | Ar-C | [8] | |

| 130.1 | Ar-C | [8] | |

| 125.9 | Ar-C | [8] | |

| 122.2 | Ar-C | [8] |

Infrared (IR) Spectroscopy

The IR spectrum of 3-Nitrobenzamide displays characteristic absorption bands that confirm the presence of its functional groups. The positions of the amide N-H and C=O stretches, as well as the prominent N-O stretches of the nitro group, are key identifiers.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

| N-H (Amide) | 3551, 3435 | Asymmetric & Symmetric Stretch | [9] |

| C-H (Aromatic) | 3082 | Stretch | [9] |

| C=O (Amide I) | ~1720 | Stretch | [9] |

| N-H (Amide II) | 1589 | Bend | [9] |

| N=O (Nitro) | 1548 | Asymmetric Stretch | [9] |

Impact on Chemical Reactivity

The strong electron-withdrawing character of the nitro group significantly modulates the chemical reactivity of both the aromatic ring and the amide functional group.[3]

-

Aromatic Ring Reactivity: The nitro group is a strong deactivating group for electrophilic aromatic substitution.[7][10] By reducing the electron density of the benzene ring, it slows down reactions with electrophiles. The combined directing effects of the meta-directing nitro group and the meta-directing amide group strongly favor substitution at the 5-position.

-

Amide Group Reactivity: The electron-withdrawing nitro group can influence the reactivity of the amide. For instance, it can affect the rate of hydrolysis, which can occur under acidic or basic conditions.[3][11] The withdrawal of electron density can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack.

Caption: Logical flow of the nitro group's effect on molecular reactivity.

Experimental Protocols

5.1 Synthesis of 3-Nitrobenzamide from m-Nitrobenzonitrile

This protocol describes a method for the synthesis of 3-Nitrobenzamide via the hydrolysis of m-nitrobenzonitrile.[8]

-

Reaction Setup: In a reaction tube, sequentially add m-nitrobenzonitrile (2 mmol) and cesium hydroxide (B78521) monohydrate (CsOH·H₂O, 0.0336 g, 10 mol%).

-

Solvent Addition: Add 1.0 mL of aqueous ammonia (B1221849) as the solvent.

-

Reaction Conditions: Seal the reaction tube and heat the mixture to 100°C for 1 hour.

-

Monitoring: Monitor the reaction conversion rate using Gas Chromatography-Mass Spectrometry (GC-MS). A conversion rate above 99% is expected.[8]

-